molecular formula C9H12N2O B12012243 N-ethyl-N-(o-tolyl)nitrous amide

N-ethyl-N-(o-tolyl)nitrous amide

Cat. No.: B12012243
M. Wt: 164.20 g/mol
InChI Key: NEWWJAMSPMOBAS-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of N-Nitroso Desmethyl Orphenadrine involves introducing the nitroso group onto the ethylamine backbone.

      Reaction Conditions: Specific synthetic routes and reaction conditions are not widely documented in the literature.

      Industrial Production: Information on industrial-scale production methods is limited, suggesting that this compound is not commonly produced on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: N-Nitroso Desmethyl Orphenadrine may undergo various reactions, including , , and .

      Common Reagents and Conditions: Detailed information on specific reagents and conditions for these reactions is scarce.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: While not extensively studied, this compound may serve as a precursor or intermediate in organic synthesis.

      Biology and Medicine:

      Industry: Industrial applications remain unexplored due to the compound’s relative obscurity.

  • Mechanism of Action

    • The precise mechanism by which N-Nitroso Desmethyl Orphenadrine exerts its effects is not well-established.
    • Molecular Targets: Further research is needed to identify specific molecular targets.

      Pathways Involved: Investigations into potential pathways are lacking.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    N-ethyl-N-(2-methylphenyl)nitrous amide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12N2O/c1-3-11(10-12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NEWWJAMSPMOBAS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(C1=CC=CC=C1C)N=O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12N2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    164.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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